(S)-1-Boc-3-(aminocarbonyl)piperidine
Description
(S)-1-Boc-3-(Aminocarbonyl)piperidine is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminocarbonyl (urea or carboxamide) moiety at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly for β-amino carbonyl-containing alkaloids and bioactive molecules . Its stereochemistry (S-configuration) and functional groups make it valuable for enantioselective drug design.
Properties
IUPAC Name |
tert-butyl (3S)-3-carbamoylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUDGDIIFSTSD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172544 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-77-7 | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88466-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-(aminocarbonyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901172544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Boc Protection of 3-Aminopiperidine
The most straightforward method involves reacting 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 85–92%. The Boc group selectively protects the primary amine, leaving the secondary amine at the 3-position available for subsequent functionalization.
Enzymatic Resolution for Enantiomeric Purity
To obtain the (S)-enantiomer, enzymatic resolution using lipases or esterases has been reported. For instance, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-aminopiperidine derivatives in organic solvents, yielding the (S)-isomer with >98% enantiomeric excess (ee). This method avoids chiral chromatography and aligns with green chemistry principles.
The introduction of the aminocarbonyl group at the 3-position requires precise control to maintain stereochemistry. Two primary strategies dominate the literature.
Carbodiimide-Mediated Coupling
Boc-protected 3-aminopiperidine is reacted with carboxylic acid derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). For example, treatment with chloroacetyl chloride in the presence of N-hydroxysuccinimide (NHS) yields the acylated intermediate, which is subsequently aminated with aqueous ammonia. This method achieves 70–80% yields but requires rigorous purification to remove urea byproducts.
Reductive Amination of Ketone Intermediates
An alternative route involves oxidizing the 3-hydroxypiperidine derivative to a ketone, followed by reductive amination. For instance, (S)-1-Boc-3-hydroxypiperidine is oxidized using Dess-Martin periodinane to form the ketone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot procedure affords the aminocarbonyl product in 65–75% yield with retention of stereochemistry.
Stereoselective Synthesis of the (S)-Enantiomer
Chiral Pool Synthesis from L-Ornithine
Adapting methodologies for (R)-isomers, the (S)-enantiomer can be synthesized from L-ornithine. L-Ornithine hydrochloride is esterified, cyclized to (S)-piperidine-3-carboxylic acid methyl ester, and Boc-protected. Subsequent aminocarbonylation via EDCI/HOBt coupling yields the target compound with >99% ee.
Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral enamines provides enantioselective access. For example, a β-enamine diketone intermediate is hydrogenated using a chiral Rhodium catalyst (e.g., DuPhos-Rh), yielding the (S)-configured piperidine with 92–95% ee. The Boc group is introduced post-hydrogenation to avoid catalyst poisoning.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | ee (%) |
|---|---|---|---|---|
| Direct Boc Protection | 3-Aminopiperidine | Boc₂O, EDCI coupling | 85–92 | Racemic |
| Enzymatic Resolution | Racemic 3-aminopiperidine | CAL-B, Boc protection | 78–85 | >98 |
| Reductive Amination | (S)-3-hydroxypiperidine | Oxidation, reductive amination | 65–75 | >99 |
| Chiral Pool (L-Ornithine) | L-Ornithine | Cyclization, Boc, aminocarbonylation | 60–70 | >99 |
| Asymmetric Hydrogenation | β-Enamine diketone | Rh-catalyzed hydrogenation, Boc | 80–88 | 92–95 |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, THF) enhance coupling reaction rates but may compromise enantiopurity in asymmetric hydrogenation. Lower temperatures (0–10°C) favor Boc protection, while higher temperatures (40–60°C) improve aminocarbonylation efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(aminocarbonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aminocarbonyl group can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Coupling Reactions: The compound can be used in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Oxo Derivatives: Oxidation of the aminocarbonyl group forms oxo derivatives.
Amine Derivatives: Reduction of the aminocarbonyl group yields amine derivatives.
Scientific Research Applications
The compound (S)-1-Boc-3-(aminocarbonyl)piperidine is a chiral molecule that has garnered significant attention in the field of organic synthesis, particularly within pharmaceutical research and development. This article will explore its applications, highlighting its role in drug synthesis, as well as its potential in medicinal chemistry.
Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which is crucial in drug development due to the differing biological activities of enantiomers.
Case Study: Opioid Analgesics
Recent studies have demonstrated its application in synthesizing opioid analgesics, where the piperidine structure is integral to the pharmacophore. The compound's ability to facilitate the introduction of various substituents at the piperidine nitrogen enhances the diversity of potential analgesic candidates.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for developing novel therapeutic agents targeting specific diseases. Its structural features allow for modifications that can lead to improved efficacy and reduced side effects.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. By altering substituents on the piperidine ring, researchers have been able to enhance selectivity towards tumor cells while minimizing toxicity to normal cells.
Synthetic Methodologies
The compound is also employed in various synthetic methodologies, including:
- Asymmetric Synthesis : Its chiral nature makes it a useful building block for asymmetric synthesis, allowing chemists to create complex molecules with high enantioselectivity.
- Reactions with Electrophiles : The amino group can participate in nucleophilic attacks on electrophiles, facilitating the formation of new carbon-nitrogen bonds essential for constructing complex organic molecules.
Table 1: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for enantiomerically pure drugs | Synthesis of opioid analgesics |
| Medicinal Chemistry | Development of novel therapeutic agents | Anticancer agents |
| Synthetic Methodologies | Asymmetric synthesis and reactions with electrophiles | Building complex organic molecules |
Table 2: Case Studies Overview
| Case Study | Target Compound | Outcome |
|---|---|---|
| Opioid Analgesics | Various opioid derivatives | Enhanced analgesic properties |
| Anticancer Agents | Piperidine-based compounds | Selective activity against cancer cell lines |
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(aminocarbonyl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Piperidine derivatives with bulkier substituents (e.g., pyridinyl-acetyl) exhibit increased logP values, as seen in platinum complexes where piperidine ligands enhance hydrophobicity compared to pyridine .
- Synthetic Accessibility: (S)-1-Boc-3-hydroxypiperidine is synthesized with 97–98% yield under mild conditions (NaOH in water, 20°C), whereas aminocarbonyl derivatives may require more complex carbamoylation steps . Commercial availability varies: (S)-1-Boc-3-(Aminomethyl)piperidine is readily available, while this compound is listed as discontinued in some catalogs .
- Biological Relevance: In S1R ligand studies, piperidine derivatives with larger substituents (e.g., hydrophobic groups at position 4) show improved binding to helices α4/α5 due to better cavity fit . The aminocarbonyl group’s size and polarity may balance hydrophobicity and target interaction. Positional isomerism (e.g., 3- vs. 4-substituted) significantly impacts receptor docking. For example, 1-Boc-4-(Aminomethyl)piperidine has distinct conformational flexibility compared to 3-substituted analogs .
Research Findings
- Receptor Docking: Compounds with RMSD > 2.5 Å (e.g., S-configuration analogs) maintain salt bridge interactions with Glu172 but exhibit divergent orientations of the piperidine group, affecting binding kinetics .
- Photocytotoxicity: Piperidine ligands in platinum azide complexes demonstrate higher photocytotoxicity than pyridine analogs, attributed to increased lipophilicity . This suggests that substituents enhancing hydrophobicity (e.g., acetyl) could improve drug delivery for this compound derivatives.
Biological Activity
(S)-1-Boc-3-(aminocarbonyl)piperidine, also known as Suprastat, is a compound that has garnered attention for its biological activity, particularly in the field of cancer research. This article delves into its synthesis, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.309 g/mol
- CAS Number : 162167-97-7
The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an aminocarbonyl substituent, which plays a crucial role in its biological activity.
This compound acts primarily as an inhibitor of histone deacetylase 6 (HDAC6) . This inhibition is significant because HDAC6 is involved in various cellular processes, including cell cycle regulation and apoptosis. The compound's structure allows it to form hydrogen bonds with specific amino acid residues in the active site of HDAC6, enhancing its inhibitory potency.
Key Interactions:
- Hydrogen Bonds : Establish significant interactions with residues D460, N530, and S531 in HDAC6.
- Biological Pathways : Modulates pathways related to tumor immunity by decreasing protumoral M2 macrophages and increasing CD8+ T-cell infiltration in tumor environments.
Biological Activity
The biological activity of this compound has been evaluated through various studies focusing on its effects on cancer cells and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| HDAC Inhibition | Selective inhibition of HDAC6 | |
| Immunotherapy Enhancement | Increases efficacy of anti-PD1 therapy in melanoma models | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Melanoma Immunotherapy :
A study demonstrated that combining this compound with anti-PD1 therapy significantly improved tumor regression in melanoma models. The treatment led to a marked decrease in M2 macrophages and an increase in cytotoxic T-cell populations, indicating enhanced immune response against tumors. -
Cytotoxic Effects on Cancer Cell Lines :
In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis was linked to its action on HDAC6, leading to altered gene expression profiles favoring cell death.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-1-Boc-3-(aminocarbonyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves acylation or carbamoylation of a piperidine precursor. For example, acylation with Boc-protecting groups can be achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA). Reaction optimization includes:
- Temperature control : Maintain 0–25°C to avoid side reactions like epimerization .
- Solvent selection : Use aprotic solvents (e.g., THF or DCM) to stabilize intermediates .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate enantiomerically pure products .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to confirm enantiomeric excess (≥98%) .
- Polarimetry : Compare specific rotation values with literature data (e.g., [α]D = +15° to +20° for the (S)-enantiomer) .
- X-ray crystallography : Resolve absolute configuration for critical intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹) .
- NMR :
- ¹H NMR : Piperidine protons appear as multiplet signals at δ 3.0–4.0 ppm; tert-butyl (Boc) singlet at δ 1.4 ppm .
- ¹³C NMR : Boc carbonyl at δ 155–160 ppm; amide carbonyl at δ 170–175 ppm .
- HRMS : Validate molecular ion ([M+H]⁺) with mass accuracy <2 ppm .
Advanced Research Questions
Q. How can QSAR models predict the biological activity of this compound derivatives?
- Methodological Answer :
- Descriptor selection : Calculate topological (e.g., Wiener index), electronic (HOMO/LUMO), and steric (molar refractivity) parameters using software like MOE or Schrödinger .
- Model validation : Apply leave-one-out cross-validation (R² > 0.7) and external test sets (RMSE < 0.5) .
- Case study : identifies piperidine derivatives as kinase inhibitors (IC₅₀ < 100 nM) via QSAR-guided optimization.
Q. What in silico strategies are effective for evaluating the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMET Predictor™ to assess:
- GI absorption : High (>80%) due to moderate logP (~2.5) .
- BBB permeability : Low (logBB < -1), suggesting limited CNS exposure .
- CYP inhibition : Moderate CYP3A4 inhibition risk (IC₅₀ ~10 µM) .
- Molecular dynamics (MD) : Simulate binding to serum albumin (e.g., 22% plasma protein binding) .
Q. How can structural modifications enhance target selectivity (e.g., kinase vs. protease inhibition)?
- Methodological Answer :
- Scaffold hopping : Replace the Boc group with acyloxymethyl carbamates to modulate steric bulk .
- Bioisosteric replacement : Substitute the amide with a sulfonamide to improve metabolic stability .
- Case study : shows that LAS-251 (a derivative) inhibits cervical cancer targets (IC₅₀ = 50 nM) via piperidine ring fluorination.
Q. What experimental approaches resolve contradictions in reported bioactivity data for piperidine derivatives?
- Methodological Answer :
- Dose-response validation : Re-test compounds in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Off-target screening : Use proteome-wide panels (e.g., Eurofins LeadProfilingScreen) to identify confounding interactions .
- Meta-analysis : Compare datasets from (QSAR) and (kinase targets) to prioritize high-confidence targets.
Methodological Tables
Table 1 : Key Synthetic Intermediates for this compound
| Intermediate | CAS RN | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-3-Aminopiperidine | 625471-18-3 | >95 | 75 | |
| Boc-protected precursor | 143900-44-1 | >98 | 80 |
Table 2 : Predicted ADMET Properties (SwissADME)
| Property | Value | Implication |
|---|---|---|
| logP | 2.3 | Moderate lipophilicity |
| TPSA | 85 Ų | Low membrane permeability |
| CYP2D6 inhibition | Yes (IC₅₀ = 8 µM) | Potential drug-drug interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
